Cholera Toxin Binding: Asialo GM1 vs. GM1
Surface plasmon resonance (SPR) studies directly comparing the binding affinity of cholera toxin to a panel of gangliosides revealed a pronounced differential affinity for Asialo GM1 compared to its sialylated counterpart, GM1. The removal of the sialic acid residue reduces the binding affinity by approximately 41-fold [1].
GM1 KD: 4.61 × 10⁻¹² M
∼41-fold lower affinity
| Evidence Dimension | Equilibrium dissociation constant (KD) for cholera toxin binding |
|---|---|
| Target Compound Data | 1.88 × 10⁻¹⁰ M |
| Comparator Or Baseline | GM1: 4.61 × 10⁻¹² M |
| Quantified Difference | Asialo GM1 exhibits a ~41-fold lower binding affinity (higher KD) compared to GM1 |
| Conditions | Surface plasmon resonance (SPR) using gangliosides incorporated into supported lipid monolayers |
Why This Matters
This quantifies the critical role of the sialic acid moiety for high-affinity toxin binding, confirming that Asialo GM1 is an inappropriate substitute for GM1 in cholera toxin studies, and vice versa, thereby guiding correct reagent selection.
- [1] Kuziemko, G. M., Stroh, M., & Stevens, R. C. (1996). Cholera toxin binding affinity and specificity for gangliosides determined by surface plasmon resonance. Biochemistry, 35(20), 6375-6384. View Source
